molecular formula C16H27N3O2S B2512926 tert-Butyl ((1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)methyl)carbamate CAS No. 1289387-75-2

tert-Butyl ((1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)methyl)carbamate

Cat. No.: B2512926
CAS No.: 1289387-75-2
M. Wt: 325.47
InChI Key: RJUXRPIJMKYRNH-UHFFFAOYSA-N
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Description

tert-Butyl ((1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)methyl)carbamate is a synthetic organic compound that features a thiazole ring, a piperidine ring, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)methyl)carbamate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Piperidine Ring Formation: The piperidine ring is often synthesized via the hydrogenation of pyridine derivatives or through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The thiazole and piperidine rings are coupled using a suitable linker, often involving nucleophilic substitution or condensation reactions.

    Carbamate Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the carbamate group, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring, where halogenated derivatives can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions of thiazole-containing molecules with biological targets. It may also serve as a precursor for the synthesis of biologically active derivatives.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds with similar structures have shown activity against various diseases, including cancer, bacterial infections, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its versatility makes it a valuable intermediate in the synthesis of a wide range of products.

Mechanism of Action

The mechanism of action of tert-Butyl ((1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can engage in π-π stacking interactions, while the piperidine ring can form hydrogen bonds with biological macromolecules. The carbamate group may also participate in covalent bonding with active site residues of enzymes, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((1-(1-(benzothiazol-2-yl)ethyl)piperidin-4-yl)methyl)carbamate
  • tert-Butyl ((1-(1-(imidazol-2-yl)ethyl)piperidin-4-yl)methyl)carbamate
  • tert-Butyl ((1-(1-(pyridin-2-yl)ethyl)piperidin-4-yl)methyl)carbamate

Uniqueness

tert-Butyl ((1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)methyl)carbamate is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications where specific interactions with biological targets are required. Compared to similar compounds, it may offer enhanced stability, selectivity, and potency in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl N-[[1-[1-(1,3-thiazol-2-yl)ethyl]piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O2S/c1-12(14-17-7-10-22-14)19-8-5-13(6-9-19)11-18-15(20)21-16(2,3)4/h7,10,12-13H,5-6,8-9,11H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUXRPIJMKYRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CS1)N2CCC(CC2)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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